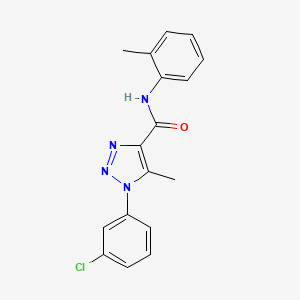

1-(3-chlorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-chlorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide, also known as CTZ, is a chemical compound that has been widely studied for its potential applications in scientific research. CTZ belongs to the class of triazole compounds, which have been found to exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties. The unique chemical structure of CTZ makes it an attractive candidate for further investigation, as it has the potential to interact with a variety of biological targets.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques : Research has demonstrated methods for synthesizing triazole derivatives, including "1-(3-chlorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide", through multi-step processes starting from basic aromatic compounds. One study detailed the synthesis of a similar triazole derivative with an 88% yield, characterized by 1H NMR and MS (Lian-Di Kan, 2015).

Crystal Structure : The crystal structure of triazole derivatives has been elucidated through X-ray diffraction crystallography, revealing molecular conformations and packing stabilized by intermolecular interactions (Heng-Shan Dong & Guoyong Huo, 2009).

Biological Activities

Antimicrobial Properties : Several triazole derivatives have been synthesized and evaluated for antimicrobial activities. For instance, a study found that certain 1H-1,2,3-triazole-4-carboxamides exhibited moderate to good activities against primary pathogens such as Gram-positive and Gram-negative bacterial strains, as well as pathogenic yeast (N. Pokhodylo et al., 2021).

Antitumor Activity : Another research direction includes the synthesis of triazole derivatives for the investigation of antitumor activities. Compounds based on triazole cores have been synthesized and tested against various cancer cell lines, showing potential as anticancer agents (Xuechen Hao et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target organisms causing these diseases, such as Leishmania and Plasmodium species.

Mode of Action

Based on its structural similarity to other active compounds, it might interact with its targets by binding to specific enzymes or receptors, thereby inhibiting their function and leading to the death of the pathogenic organisms .

Biochemical Pathways

Similar compounds have been found to inhibit the function of certain enzymes, potentially disrupting essential biochemical pathways in the target organisms .

Result of Action

Similar compounds have shown to cause significant suppression of parasitic infections, suggesting that this compound might also exhibit similar effects .

properties

IUPAC Name |

1-(3-chlorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O/c1-11-6-3-4-9-15(11)19-17(23)16-12(2)22(21-20-16)14-8-5-7-13(18)10-14/h3-10H,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFFVFGGZJINGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/no-structure.png)

methanone](/img/structure/B2803101.png)

![3,5-Dimethyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2803102.png)

![4,4,4-Trifluoro-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2803104.png)

![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(4-chlorophenyl)ethenyl]indeno[1,2-b]pyridin-5-one](/img/structure/B2803108.png)

![2-[(4Ar,8aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid](/img/structure/B2803109.png)

![Ethyl 2-{[1-allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2803110.png)

![6-(6-Chloro-2-methylquinolin-4-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2803116.png)